molecular formula C9H10N2O2 B2773257 1-(6,7-Dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one CAS No. 2189893-28-3

1-(6,7-Dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one

Cat. No.: B2773257
CAS No.: 2189893-28-3
M. Wt: 178.191
InChI Key: WQTPGZURTJVLEC-UHFFFAOYSA-N
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Description

1-(6,7-Dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one , often referred to as oxazole derivatives , belongs to a class of heterocyclic compounds. The oxazole ring system consists of a doubly unsaturated 5-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. It was first synthesized in 1947 and remains stable as a liquid at room temperature . Oxazole derivatives exhibit a wide spectrum of biological activities, making them valuable in medicinal chemistry.


Synthesis Analysis

The synthesis of oxazole derivatives involves various methods, including cyclization reactions, condensation, and functional group modifications. Researchers have explored diverse synthetic routes to obtain these compounds. For instance, Shah et al. reported the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazolo[4,3-a]pyrimidine . Further studies have investigated the affinity of oxazole derivatives at adenosine receptors and their anticonvulsant potential .


Physical and Chemical Properties Analysis

  • Physical Properties : The compound is a stable liquid at room temperature with a boiling point of 69°C .

Properties

IUPAC Name

1-(6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-2-9(12)11-4-3-8-7(5-11)6-13-10-8/h2,6H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTPGZURTJVLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2=NOC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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